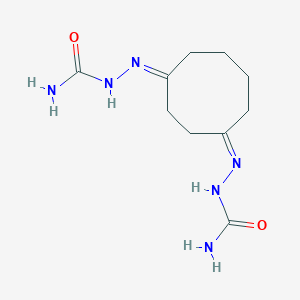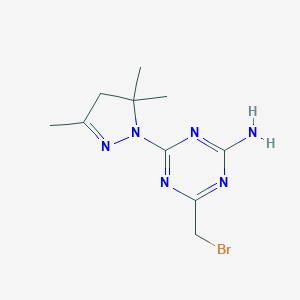![molecular formula C26H20N6 B296106 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBI, and it has been synthesized using different methods to enhance its properties. In
Mecanismo De Acción
The mechanism of action of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is not yet fully understood. However, scientific research has shown that this compound interacts with DNA, leading to the inhibition of DNA replication and cell division. This mechanism of action is responsible for the anti-cancer properties of BBI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) have been extensively studied. This compound has been shown to possess excellent anti-cancer properties, making it useful in the development of anti-cancer drugs. Additionally, BBI has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) in lab experiments include its excellent anti-cancer properties, and its ability to exhibit fluorescence properties. Additionally, the synthesis method of BBI is relatively simple, and the yield of the final product is high. However, the limitations of using BBI in lab experiments include its limited solubility in water, and its toxicity towards some cell lines.
Direcciones Futuras
The future directions for 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) include its potential use in the development of anti-cancer drugs. Additionally, BBI can be used in the development of fluorescent sensors for the detection of various compounds. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Conclusion
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit excellent anti-cancer properties and fluorescence properties. Further research is needed to fully understand the mechanism of action of BBI, and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) involves the reaction between 1,1'-Biphenyl-4,4'-diamine and 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is then purified using recrystallization. The yield of this synthesis method is relatively high, and the purity of the final product is excellent.
Aplicaciones Científicas De Investigación
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) has been extensively studied due to its potential applications in various fields. This compound has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors. Additionally, BBI has been shown to possess excellent anti-cancer properties, and it has been used in the development of anti-cancer drugs.
Propiedades
Fórmula molecular |
C26H20N6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[4-[4-(1H-benzimidazol-2-ylamino)phenyl]phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C26H20N6/c1-2-6-22-21(5-1)29-25(30-22)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-26-31-23-7-3-4-8-24(23)32-26/h1-16H,(H2,27,29,30)(H2,28,31,32) |
Clave InChI |
DMCGYLOETYXJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)

